N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide is a synthetic organic compound that features a triazole ring, a thiophene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Attachment of the Benzamide Group: This step might involve the reaction of an amine with a benzoyl chloride derivative.
Incorporation of the Thiophene Ring: This could be done through a coupling reaction, such as a Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may include the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the benzamide group would yield amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or a pharmacological tool.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide would depend on its specific biological target. Generally, compounds with triazole and benzamide groups can interact with enzymes or receptors, modulating their activity. The thiophene ring might contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(phenyl)benzamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(pyridin-2-yl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide may impart unique electronic properties and biological activities compared to its analogs with phenyl or pyridine rings.
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-4-thiophen-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13(2)16(12-22-10-9-19-21-22)20-18(23)15-7-5-14(6-8-15)17-4-3-11-24-17/h3-11,13,16H,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCWXBOXNPDSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.